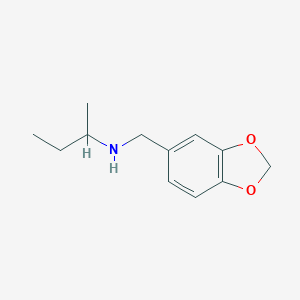

N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine

説明

N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine is an organic compound that features a benzodioxole ring attached to a butan-2-amine moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine typically involves the reaction of 1,3-benzodioxole with butan-2-amine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the benzodioxole is first brominated and then coupled with butan-2-amine using a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxole oxides, while reduction can produce various amine derivatives.

科学的研究の応用

N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer activity.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

類似化合物との比較

Similar Compounds

- **N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine

- **N-(1,3-benzodioxol-5-ylmethylene)-1,3-benzothiazol-2-amine

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its benzodioxole ring and butan-2-amine moiety contribute to its versatility in various reactions and applications.

生物活性

N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a benzodioxole moiety linked to a butan-2-amine group. This unique structural configuration imparts distinct chemical and biological properties, making it a candidate for various pharmacological applications.

The biological activity of this compound can be attributed to its interactions with specific molecular targets within biological systems. The benzodioxole ring facilitates π-π interactions with aromatic residues in proteins, while the amine group is capable of forming hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to diverse physiological effects.

1. Anticancer Properties

Research has highlighted the anticancer potential of this compound and its derivatives. A study demonstrated that certain benzodioxole derivatives exhibit significant cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells. For instance, derivative IIc showed potent inhibition of α-amylase (IC50 = 0.68 µM) and significant anticancer activity against four cancer cell lines with IC50 values ranging from 26 to 65 µM .

2. Antidiabetic Effects

In vivo studies have suggested that this compound may possess antidiabetic properties. In a streptozotocin-induced diabetic mouse model, administration of derivative IIc resulted in a notable reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL, indicating its potential as an antidiabetic agent .

3. Neuroprotective Effects

The benzodioxole structure is associated with neuroprotective activities. Compounds containing this structure have shown antioxidant properties that could protect neuronal cells from oxidative stress, thus potentially preventing neurodegenerative diseases .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies have explored the pharmacological effects of benzodioxole derivatives:

- Anticancer Efficacy : A study evaluated the anticancer properties of various benzodioxole derivatives, finding that compounds similar to this compound exhibited significant growth inhibition in breast and colon cancer cell lines.

- Diabetes Management : In another investigation, derivative IIc was tested for its ability to lower blood sugar levels in diabetic models, showcasing its role as a potential therapeutic agent for diabetes management.

特性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-9(2)13-7-10-4-5-11-12(6-10)15-8-14-11/h4-6,9,13H,3,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVHDPORHNWWNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401232937 | |

| Record name | N-(1-Methylpropyl)-1,3-benzodioxole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401232937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68291-96-3 | |

| Record name | N-(1-Methylpropyl)-1,3-benzodioxole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68291-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Methylpropyl)-1,3-benzodioxole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401232937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。